Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate
Overview
Description
Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate is a complex organic compound characterized by its epoxy and hydroxy functional groups. This compound is a derivative of octadecenoic acid and is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate typically involves the epoxidation of unsaturated fatty acids followed by hydroxylation. One common method includes the use of peracids, such as m-chloroperbenzoic acid, to epoxidize the double bond at the 9,10 position. The resulting epoxide is then subjected to hydroxylation using osmium tetroxide or similar reagents to introduce the hydroxy group at the 11 position.
Industrial Production Methods
Industrial production of this compound often involves large-scale epoxidation and hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Diols: Formed through the reduction of the epoxy group.
Esters and Ethers: Resulting from substitution reactions involving the hydroxy group.
Scientific Research Applications
Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate involves its interaction with various molecular targets and pathways. The epoxy and hydroxy groups enable the compound to participate in enzymatic reactions, influencing cellular processes and metabolic pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 12®,13(S)-epoxy-9(S)-hydroxy-10(E),15(Z)-octadecadienoate
- Methyl 9(S),10(S)-epoxy-12(Z)-octadecenoate
Uniqueness
Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of epoxy and hydroxy groups, along with the specific stereochemistry, sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 8-[3-(1-hydroxyoct-2-enyl)oxiran-2-yl]octanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-7-10-13-16(20)19-17(23-19)14-11-8-6-9-12-15-18(21)22-2/h10,13,16-17,19-20H,3-9,11-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGUXIIVPKODNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(C1C(O1)CCCCCCCC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70761116 | |
Record name | Methyl 8-[3-(1-hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70761116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102053-72-5 | |
Record name | Methyl 8-[3-(1-hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70761116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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